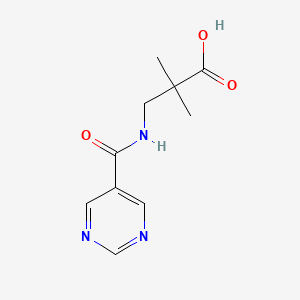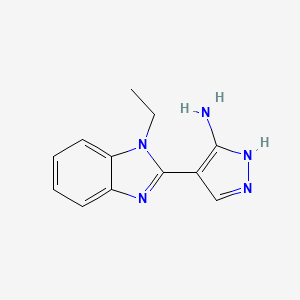
2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Attachment to Propanoic Acid Backbone: The pyrimidine ring is then attached to the propanoic acid backbone through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to an alcohol.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases involving nucleic acid metabolism.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to bind to nucleic acids and interfere with their function. This interaction can disrupt processes such as DNA replication and transcription, making it a potential candidate for anticancer therapies.
類似化合物との比較
2,2-Dimethylpropanoic acid: Lacks the pyrimidine ring, making it less versatile in biological applications.
3-(Pyrimidine-5-carbonylamino)propanoic acid: Similar structure but without the dimethyl groups, which may affect its reactivity and binding properties.
Uniqueness: 2,2-Dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid is unique due to the presence of both the dimethyl groups and the pyrimidine ring. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2,2-dimethyl-3-(pyrimidine-5-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,9(15)16)5-13-8(14)7-3-11-6-12-4-7/h3-4,6H,5H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXUVEGPUKIUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CN=CN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)
![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)
![2-(1,4-dioxaspiro[4.5]decan-8-yl)-N-phenylacetamide](/img/structure/B6628085.png)

![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)
![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
![2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)
![2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B6628118.png)
![2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6628125.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
![5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6628134.png)
![4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)
![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6628147.png)
